2-Chloro-4,6-dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.67656 g/mol . This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine, methyl, and sulfonamide groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide typically involves the chlorination of 4,6-dimethylpyridine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-amino-4,6-dimethylpyridine-3-sulfonamide.
Oxidation: Formation of 2-chloro-4,6-dimethylpyridine-3-sulfonic acid.
Reduction: Formation of 2-chloro-4,6-dimethylpyridine-3-amine.
Scientific Research Applications
2-Chloro-4,6-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can disrupt enzymatic activities or cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyridine-3-sulfonamide can be compared with other similar compounds such as:
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a sulfonamide group.
2-Chloro-4,6-dimethylnicotinonitrile: Another nitrile derivative with similar chemical properties.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Contains a methoxy group and a chloromethyl group, differing in reactivity and applications.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to its nitrile and methoxy counterparts.
Biological Activity
2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with other compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H8ClN2O2S
- Molecular Weight: 218.67 g/mol
The compound features a pyridine ring substituted with a chlorine atom, two methyl groups, and a sulfonamide functional group. These structural elements contribute to its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microorganisms:
- Inhibition of Enzymatic Activity: The sulfonamide group can form hydrogen bonds with active sites on enzymes essential for microbial survival, such as dihydropteroate synthase, disrupting folate biosynthesis.
- Cell Membrane Penetration: The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against target pathogens.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains. A comparison of its Minimum Inhibitory Concentration (MIC) values against common bacterial strains is summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Pseudomonas aeruginosa | >500 |
These results suggest that the compound is particularly effective against Staphylococcus aureus while showing reduced efficacy against Gram-negative bacteria like Escherichia coli.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. Its effectiveness against Candida species is highlighted in the following table:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 62.5 |
Candida parapsilosis | 125 |
These findings indicate that the compound possesses moderate antifungal properties, making it a candidate for further development in antifungal therapies.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is influenced by their structural components. In particular, the presence of the sulfonamide moiety is crucial for antimicrobial efficacy. Studies have shown that modifications to the pyridine ring or substituents on the sulfonamide group can enhance or diminish activity. For example:
- Substituted Variants: Compounds with additional functional groups on the pyridine ring often exhibit improved antibacterial properties compared to unsubstituted versions.
Case Studies
-
Antimicrobial Evaluation:
A study evaluated various sulfonamide derivatives including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that this compound had superior activity compared to traditional sulfonamides like sulfadiazine . -
Hybrid Compounds:
Research on hybrid compounds combining thienopyrimidines with sulfonamides indicated that structural modifications could lead to enhanced antibacterial activity. The incorporation of the sulfonamide group from 2-Chloro-4,6-dimethylpyridine into these hybrids resulted in compounds with improved potency against resistant bacterial strains .
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-4-3-5(2)10-7(8)6(4)13(9,11)12/h3H,1-2H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOSIIGYFCEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.